1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide
カタログ番号:
B2866649
CAS番号:
1448079-53-5
分子量:
370.38
InChIキー:
AROVJGCITPVTTJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic chemical hybrid compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a unique molecular architecture combining a dibenzo[b,f][1,4]oxazepine scaffold with a 1-methyl-1H-pyrazole-4-sulfonamide moiety. The dibenzo[b,f][1,4]oxazepine core is a structure of significant interest in pharmaceutical research, documented in scientific literature as a key pharmacophore in inhibitors of epigenetic targets such as histone deacetylases (HDACs) . Concurrently, the pyrazole-sulfonamide component is a well-established class of bioactive compounds known for their ability to inhibit various enzymes, including carbonic anhydrase (CA) isoenzymes . The strategic fusion of these two distinct pharmacophores in a single molecule suggests potential for multifaceted biological activity and makes it a valuable candidate for probing novel biological pathways or developing multi-target therapeutic agents. The primary research value of this compound lies in its potential as a tool compound for investigating enzyme inhibition . Researchers can utilize it to explore its affinity and selectivity profile across a panel of enzymes, including various HDAC isoforms and carbonic anhydrases. Its mechanism of action, while requiring empirical validation for this specific molecule, is anticipated to involve interactions at the enzymatic active sites characteristic of its constituent parts. The sulfonamide group is known to coordinate with zinc ions in the active site of carbonic anhydrases, leading to potent inhibition . Similarly, compounds bearing the dibenzo[b,f][1,4]oxazepine scaffold have been designed to fit into the catalytic pocket of HDACs, blocking their activity and influencing gene expression . This reagent is supplied for Research Use Only (RUO) and is intended for in vitro laboratory studies. It is not intended for diagnostic, therapeutic, or any human use.
特性
IUPAC Name |
1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-21-10-12(9-18-21)26(23,24)20-11-6-7-15-13(8-11)17(22)19-14-4-2-3-5-16(14)25-15/h2-10,20H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROVJGCITPVTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Substituent Variations on the Oxazepine Core
Key differences arise from substitutions at positions 10 and 11 of the oxazepine ring:
Key Observations:
- Oxazepine Substitutions :
- The target compound lacks alkyl/acyl groups at position 10 (10-H), whereas analogues feature ethyl (electron-donating, lipophilic) , acetyl (electron-withdrawing, polar) , or methyl groups . These substitutions influence steric bulk, solubility, and metabolic stability.
- The 11-oxo group is conserved in most analogues, suggesting its role in hydrogen bonding or receptor interaction.
- Sulfonamide Modifications: The target’s pyrazole-4-sulfonamide is distinct from benzene-sulfonamide derivatives (e.g., dimethoxy , methyl , dimethyl ). Pyrazole’s heterocyclic nature may enhance binding specificity compared to purely aromatic systems.
Implications of Structural Differences
- Conversely, acetyl or hydroxy groups introduce polarity, favoring aqueous solubility.
- Electron Effects : Electron-withdrawing acetyl may reduce aromatic ring reactivity, while electron-donating methoxy groups could enhance resonance stabilization.
- Pharmacological Potential: While biological data are absent in the evidence, sulfonamide groups generally exhibit protease inhibition or receptor antagonism. The pyrazole moiety in the target compound may offer unique steric or electronic interactions compared to benzene-sulfonamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
